6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone chemical properties
6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone chemical properties
An In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as the backbone for novel therapeutics. Among these, the quinazolin-4(3H)-one nucleus is a highly privileged pharmacophore. Specifically, 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone is a rationally designed derivative that integrates multiple functional modalities: a rigid heterocyclic core, a lipophilic halogenated aromatic ring, and a bidentate metal-chelating 3-hydroxy group. This guide deconstructs the physicochemical properties, mechanistic synthesis, and structure-activity relationships (SAR) of this compound, providing a self-validating protocol for its synthesis and characterization.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical parameters of a compound is critical before integrating it into biological assays or material science applications. The presence of both bromine and chlorine atoms significantly enhances the lipophilicity (LogP) of the molecule, which is advantageous for membrane permeability but requires careful solvent selection during synthesis.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Structural Implication |
| Chemical Name | 6-Bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone | Defines substitution pattern |
| Molecular Formula | C₁₄H₈BrClN₂O₂ | Halogenated bidentate ligand |
| Molecular Weight | 351.58 g/mol | Falls within Lipinski’s Rule of 5 |
| Hydrogen Bond Donors | 1 (-OH) | Critical for target enzyme chelation |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates solvent/target interactions |
| Stereocenters | 0 (Achiral) | Simplifies synthetic scale-up |
Mechanistic Synthesis Pathway
The synthesis of 3-hydroxyquinazolin-4(3H)-ones is typically achieved via a robust two-step cascade. The methodology leverages the thermodynamic stability of the quinazolinone ring compared to its benzoxazinone precursor 1.
Step 1: Benzoxazinone Formation The reaction initiates with the N-acylation of 5-bromoanthranilic acid using 3-chlorobenzoyl chloride. Pyridine is employed not merely as a solvent, but as an essential acid scavenger. By neutralizing the HCl byproduct, pyridine prevents the protonation of the weakly nucleophilic anthranilic amine, driving the dehydrative cyclization forward to form the highly reactive 6-bromo-2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one intermediate 2.
Step 2: Hydroxylamine-Mediated Cyclization The benzoxazinone intermediate is highly susceptible to nucleophilic attack at the C2 position due to the lactone-like oxygen. Hydroxylamine (liberated from its hydrochloride salt via a mild base like sodium acetate) attacks this position. The "alpha-effect" of hydroxylamine ensures rapid ring opening, forming a transient hydroxamic acid intermediate. This intermediate spontaneously recyclizes, extruding water to form the thermodynamically stable 3-hydroxyquinazolinone core 1.
Synthetic workflow from anthranilic acid to the 3-hydroxyquinazolinone core.
Pharmacological Relevance & Structure-Activity Relationship (SAR)
The structural components of this molecule are not arbitrary; each serves a specific functional purpose in biological systems, particularly in immune modulation and antimicrobial applications [[3]]().
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6-Bromo Substitution: Enhances the overall lipophilicity of the scaffold, allowing for deeper penetration into hydrophobic target pockets. Furthermore, the polarizable electron cloud of bromine enables strong halogen bonding with backbone carbonyls in target proteins [[4]]().
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2-(3-Chlorophenyl) Group: Provides necessary steric bulk. The meta-chloro substitution specifically angles the halogen to occupy adjacent hydrophobic clefts without causing steric clashes with the quinazolinone core.
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3-Hydroxy Group: This is the most critical pharmacophore. It acts as a potent bidentate chelator (in conjunction with the adjacent C4 carbonyl) for divalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe³⁺). This makes the compound highly relevant for targeting metalloenzymes like Histone Deacetylases (HDACs) or HIV integrase 1.
SAR mapping of the functionalized quinazolinone core.
Experimental Protocols: Synthesis & Characterization
To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify causality and reaction progression.
Phase 1: Synthesis of 6-Bromo-2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one
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Preparation: Dissolve 5-bromoanthranilic acid (10 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
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Causality Check: The low temperature controls the highly exothermic N-acylation, preventing the formation of di-acylated byproducts.
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Addition: Add 3-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes.
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Cyclization: Remove the ice bath and reflux the mixture at 115 °C for 2 hours.
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Workup: Cool the mixture to room temperature and pour it into crushed ice (100 g) containing 10 mL of concentrated HCl (to neutralize excess pyridine). Filter the resulting solid, wash with cold water, and dry.
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Validation: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the highly polar anthranilic acid spot.
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Phase 2: Synthesis of the Target 3-Hydroxyquinazolinone
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Preparation: Suspend the benzoxazinone intermediate (5 mmol) in absolute ethanol (25 mL).
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Reagent Addition: Add hydroxylamine hydrochloride (15 mmol) and anhydrous sodium acetate (15 mmol) to the suspension.
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Causality Check: Sodium acetate is specifically chosen over stronger bases (like NaOH) to liberate free hydroxylamine without inducing base-catalyzed hydrolysis of the benzoxazinone ring back to the starting anthranilic acid.
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Reaction: Reflux the mixture for 6 hours. The suspension will initially clear as the ring opens, then a new precipitate will form as the quinazolinone cyclizes.
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Workup: Pour the cooled mixture into ice water (50 mL). Filter the precipitate, wash with water, and recrystallize from hot ethanol to yield the pure 6-bromo-2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone.
Analytical Validation Standards
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¹H NMR (DMSO-d₆): The defining self-validation metric is the appearance of a broad, exchangeable singlet at δ 10.5–11.5 ppm , corresponding to the N-OH proton. The aromatic region will display a complex multiplet for the 7 protons (δ 7.5–8.3 ppm).
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FT-IR (KBr pellet): Look for the disappearance of the benzoxazinone lactone C=O stretch (~1750 cm⁻¹) and the appearance of the quinazolinone amide C=O stretch (~1670 cm⁻¹), alongside a broad O-H stretch at ~3200 cm⁻¹.
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Mass Spectrometry (ESI-MS): The spectrum must show a characteristic isotopic cluster for the molecular ion [M+H]⁺ at m/z 351, 353, and 355 in an approximate 3:4:1 ratio, confirming the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom.
References
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New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities Source: National Institutes of Health (NIH) / PMC URL:[Link]
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Metal complexes of cyclic hydroxamates. Synthesis and crystal structures of 3-hydroxy-2-methyl-3 H-quinazolin-4-one (ChaH) and of its Fe(III), Co(II), Ni(II), Cu(II) and Zn(II) complexes Source: ResearchGate / Journal of Inorganic Biochemistry URL:[Link]
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Bacterial Autoinducer Derived 4-Quinolones as Novel Immune Modulators Source: Nottingham ePrints URL:[Link]
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6-BROMO-(2-CHLOROPHENYL) QUINAZOLINE-2-ONE - Global Substance Registration System Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]
